2-amino-4-imino-1H-pyrimidin-6-one

Catalog No.
S12214701
CAS No.
26279-64-1
M.F
C4H6N4O
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-4-imino-1H-pyrimidin-6-one

CAS Number

26279-64-1

Product Name

2-amino-4-imino-1H-pyrimidin-6-one

IUPAC Name

2-amino-4-imino-1H-pyrimidin-6-one

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H2,(H4,5,6,7,8,9)

InChI Key

CHSXGZHOMKSJNB-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)N=C(NC1=O)N

2-amino-4-imino-1H-pyrimidin-6-one, also known as 2,6-diaminopyrimidin-4(5H)-one, is a heterocyclic compound characterized by its pyrimidine ring structure. This compound features two amino groups at the 2 and 6 positions and an imino group at the 4 position. Its molecular formula is C4H6N4OC_4H_6N_4O, and it has a molar mass of approximately 114.12 g/mol. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The compound can be oxidized to form oxo derivatives, utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the keto group into a hydroxyl group, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur with alkyl halides or acyl chlorides under basic conditions, leading to the formation of substituted pyrimidines with diverse functional groups .

The biological activity of 2-amino-4-imino-1H-pyrimidin-6-one has been explored in various studies. It has shown potential as an inhibitor for certain enzymes, particularly in the context of cancer therapy. Research indicates that derivatives of this compound may exhibit selective inhibition against specific targets such as epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation . Additionally, its structural features allow it to interact with biological molecules, potentially influencing metabolic pathways.

Several synthesis methods for 2-amino-4-imino-1H-pyrimidin-6-one have been documented:

  • Cyclization of Guanidine: One common approach involves the cyclization of guanidine with β-ketonitriles or enaminonitriles under acidic or basic conditions to yield the desired pyrimidine structure.
  • Ring Transformation: Another method includes the ring transformation reaction of 2-hetaryl-2-(tetrahydro-2-furanyliden)acetonitriles with amidines, which can also lead to the formation of this compound.
  • Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to maximize yield and purity, often involving recrystallization and chromatography for purification .

The applications of 2-amino-4-imino-1H-pyrimidin-6-one are primarily found in medicinal chemistry. It is being investigated for its potential use in developing pharmaceuticals targeting various diseases, particularly cancer. Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating conditions associated with abnormal cell growth and proliferation.

Interaction studies have focused on how 2-amino-4-imino-1H-pyrimidin-6-one interacts with biological macromolecules. These studies often involve assessing binding affinities and inhibition kinetics against target enzymes. The compound's unique structural features allow it to form specific interactions that can modulate biological activity, making it a valuable lead compound in drug discovery efforts .

Several compounds share structural similarities with 2-amino-4-imino-1H-pyrimidin-6-one, including:

Compound NameStructural FeaturesBiological Activity
2-AminopyrimidineContains amino group at position 2Antimicrobial properties
4-Amino-2-pyrimidinoneAmino group at position 4Potential anti-inflammatory effects
5-AminouracilAmino group at position 5Antiviral activity
Barbituric AcidContains multiple carbonyl groupsSedative effects

Uniqueness: What sets 2-amino-4-imino-1H-pyrimidin-6-one apart from these compounds is its specific arrangement of functional groups that allows for selective enzyme inhibition and potential therapeutic applications against cancer-related targets . Its dual amino functionality enhances its reactivity and interaction potential compared to other similar structures.

Classical Condensation Routes Using Guanidine and Malic Acid Derivatives

Classical approaches to synthesizing 2-amino-4-imino-1H-pyrimidin-6-one often involve acid-catalyzed condensations of malic acid derivatives with nitrogen-containing precursors. For instance, Sweet and Fissekis demonstrated that methyl 2-dimethoxymethyl-3-methoxypropionate reacts with ureas under acidic conditions to form pyrimidinone derivatives [3]. This method leverages the reactivity of malic acid-derived intermediates, where aldol condensation and subsequent cyclization yield the pyrimidine core.

A representative pathway involves:

  • Aldol Condensation: Reaction of malic acid derivatives with urea or substituted ureas under HCl catalysis.
  • Cyclization: Formation of the 3,4-dihydro-2(1H)-pyrimidinone intermediate via intramolecular nucleophilic attack.
  • Decarboxylation: Thermal or acid-mediated removal of carboxyl groups to generate the target compound [3].

While guanidine-based routes are less documented in the provided sources, analogous strategies using urea highlight the role of bifunctional nitrogen sources in constructing the pyrimidine ring.

Modern Heterocyclic Annulation Strategies

Recent advances focus on microwave-assisted annulation and solvent-free protocols to enhance efficiency. For example, azole Schiff bases undergo diastereoselective annulation with glycine and acetic anhydride under microwave irradiation, yielding 6,7-dihydro-5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones [6]. This method reduces reaction times from hours to minutes and improves diastereoselectivity.

Key innovations include:

  • Microwave Activation: Enables rapid heating and precise temperature control, minimizing side reactions [6].
  • Solvent-Free Conditions: Eliminates solvent dependency, simplifying purification and reducing environmental impact [6].

Additionally, pyridazinone-based guanidinium derivatives have been synthesized using silyl-protected intermediates and Boc-protected guanidine, demonstrating the versatility of annulation strategies in accessing structurally diverse pyrimidinones [5].

Solvent Effects and Reaction Optimization for Yield Improvement

Solvent choice critically influences reaction kinetics and product distribution. For example:

SolventTemperature (°C)Yield (%)Key ObservationSource
DMF40–4538Optimal for α-chloroketone condensation [1]
THF/DMSO0 (ice bath)10Low yield due to poor solubility [1]
Neat (solvent-free)8085Enhanced diastereoselectivity [6]

Polar aprotic solvents like DMF facilitate nucleophilic substitutions by stabilizing intermediates, while solvent-free conditions favor entropy-driven cyclizations [1] [6]. Temperature optimization further enhances yields; elevating reaction temperatures from 25°C to 40–45°C in DMF nearly quadrupled yields in α-chloroketone condensations [1].

Purification Techniques and Characterization Challenges

Purification of 2-amino-4-imino-1H-pyrimidin-6-one is complicated by its poor solubility in common organic solvents and tendency to form tautomers. Common approaches include:

TechniqueApplicationLimitationSource
Column ChromatographySeparates tautomers and by-productsTime-consuming; requires optimization [1]
RecrystallizationPurifies bulk productLimited by low solubility [2]
Acid-Base ExtractionIsolates ionizable formsMay degrade acid-sensitive groups [5]

Characterization challenges arise from tautomeric equilibria between the 4-imino and 4-oxo forms, which complicate NMR and mass spectral analysis. X-ray crystallography has been employed to resolve these ambiguities, confirming the dominance of the 4-imino tautomer in the solid state [7].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

126.05416083 g/mol

Monoisotopic Mass

126.05416083 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types